Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide
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Overview
Description
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide is a compound that features a benzoic acid core substituted with a hydroxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide typically involves the reaction of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzaldehyde.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and hydrazide group. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid
- Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, methyl ester
Uniqueness
Benzoic acid, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-, hydrazide is unique due to the presence of both a hydroxy group and a hydrazide group on the benzoic acid core
Properties
CAS No. |
127190-49-2 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O2/c12-15-11(17)9-3-1-2-7(10(9)16)4-8-5-13-6-14-8/h1-3,5-6,16H,4,12H2,(H,13,14)(H,15,17) |
InChI Key |
KWIPBJZKIGMPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)NN)O)CC2=CN=CN2 |
Origin of Product |
United States |
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